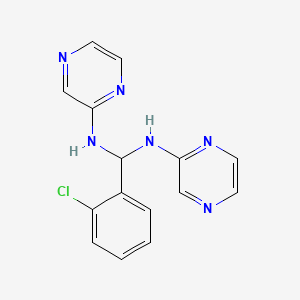
Pyrazine, 2,2'-(o-chlorobenzylidenediimino)di-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- is a heterocyclic aromatic organic compound. It is a derivative of pyrazine, which is known for its applications in various fields such as pharmaceuticals, organic materials, and natural products. This compound contains nitrogen atoms in its structure, making it a versatile scaffold for drug discovery and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- typically involves the reaction of pyrazine derivatives with o-chlorobenzylidene compounds. One common method includes the condensation of pyrazine with o-chlorobenzylidene in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction may also involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the process.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial setting to produce Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazine: A simpler analog without the o-chlorobenzylidene group.
Pyridazine: An analog with the second nitrogen atom in a different position.
Pyrimidine: An analog with the second nitrogen atom in yet another position.
Uniqueness
Pyrazine, 2,2’-(o-chlorobenzylidenediimino)di- is unique due to the presence of the o-chlorobenzylidene group, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets and exhibit unique reactivity compared to other pyrazine derivatives.
Properties
CAS No. |
93371-94-9 |
|---|---|
Molecular Formula |
C15H13ClN6 |
Molecular Weight |
312.76 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N,N'-di(pyrazin-2-yl)methanediamine |
InChI |
InChI=1S/C15H13ClN6/c16-12-4-2-1-3-11(12)15(21-13-9-17-5-7-19-13)22-14-10-18-6-8-20-14/h1-10,15H,(H,19,21)(H,20,22) |
InChI Key |
COJBKZKCFNWXGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(NC2=NC=CN=C2)NC3=NC=CN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















